molecular formula C15H16N2Na4O18P4 B14104771 tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate

tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate

Cat. No.: B14104771
M. Wt: 728.14 g/mol
InChI Key: ASYFBNZFGLWLNC-YYXHNCPRSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple phosphoryl and oxido groups, as well as a pyrimidinyl moiety. Its unique configuration makes it a subject of interest in both chemical synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate involves multiple steps, each requiring precise control of reaction conditions. The initial step typically involves the preparation of the pyrimidinyl moiety, followed by the introduction of the oxolan ring. Subsequent steps include the phosphorylation reactions, which are carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl groups. The final product is obtained through careful purification processes, such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The key to successful industrial synthesis lies in optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.

    Substitution: The phosphoryl and oxido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxido groups, while reduction can produce derivatives with fewer phosphoryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the synthesis of novel organic molecules.

Biology

In biological research, tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate is studied for its potential role in cellular processes. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its interactions with molecular targets in the body could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in chemical manufacturing processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s phosphoryl groups play a crucial role in these interactions, as they can form stable complexes with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Tetrasodium ethylenediaminetetraacetate: Another tetrasodium compound with chelating properties.

    Tetrasodium pyrophosphate: Used in various industrial applications, including detergents and water treatment.

Uniqueness

What sets tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate apart is its complex structure, which allows for a wide range of chemical reactions and interactions. Its unique combination of phosphoryl and oxido groups provides it with distinct reactivity and stability, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C15H16N2Na4O18P4

Molecular Weight

728.14 g/mol

IUPAC Name

tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate

InChI

InChI=1S/C15H20N2O18P4.4Na/c18-11-6-7-17(15(21)16-11)14-13(20)12(19)10(31-14)8-30-36(22,23)33-38(26,27)35-39(28,29)34-37(24,25)32-9-4-2-1-3-5-9;;;;/h1-7,10,12-14,19-20H,8H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,16,18,21);;;;/q;4*+1/p-4/t10-,12-,13-,14-;;;;/m1..../s1

InChI Key

ASYFBNZFGLWLNC-YYXHNCPRSA-J

Isomeric SMILES

C1=CC=C(C=C1)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.